![molecular formula C7H6BrIN4 B8248688 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8248688.png)
5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine is an organic compound with the chemical formula C8H6BrIN4. It is a white to light yellow crystalline solid that is relatively stable at room temperature. This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the Cu-catalyzed reaction of 5-bromopyrimidin-4-amines with alkynes, followed by the addition of NaI to convert aryl bromide into the corresponding aryl iodide . Another approach involves the use of microwave-assisted reactions and pyrrole-based reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of catalytic systems and optimization of reaction conditions, are likely applied to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents.
Oxidation: NaClO2, TEMPO, NaClO.
Reduction: Hydrogen gas with a palladium catalyst.
Coupling: Palladium catalysts with boron reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyrrolo[2,3-d]pyrimidines .
Scientific Research Applications
G Protein-Coupled Receptor Agonism
Recent studies have identified derivatives of pyrrolo[2,3-d]pyrimidines, including 5-bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine, as potential agonists for G protein-coupled receptors (GPCRs). Specifically, compounds related to this structure have shown promise in modulating the GPR119 receptor, which plays a crucial role in glucose homeostasis and insulin secretion. This has implications for the treatment of type 2 diabetes, as GPR119 agonists could enhance glycemic control and improve metabolic health .
Cancer Research
The unique chemical structure of this compound positions it as a candidate for cancer research. Pyrrolo[2,3-d]pyrimidines have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanisms often involve the modulation of signaling pathways critical to tumor growth and survival . Further studies could elucidate the specific effects of this compound on cancer cell lines.
Case Studies
Mechanism of Action
The mechanism of action of 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine is not fully understood. its structural similarity to purine suggests it may interact with biological targets such as enzymes and receptors involved in cellular processes . The compound’s ability to inhibit specific kinases and other proteins could be a key factor in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Tubercidin: A natural product with a pyrrolo[2,3-d]pyrimidine scaffold.
Toyocamycin: Another natural product with similar structural features.
Sangivamycin: Known for its biological activities and structural similarity.
Uniqueness
5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to the presence of both bromine and iodine atoms, which can be selectively modified to create a wide range of derivatives. This versatility makes it a valuable compound in synthetic chemistry and drug development .
Biological Activity
5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine (CAS Number: 2549186-23-2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C7H6BrIN4
- Molecular Weight : 352.96 g/mol
- Purity : Typically >95% in commercial preparations
The compound primarily acts as an inhibitor of protein kinase B (PKB/Akt), a crucial player in the PI3K-Akt signaling pathway, which is often dysregulated in cancer. PKB is involved in promoting cell survival and growth, making it a significant target for anticancer therapies.
Key Findings:
- Inhibition of PKB : Studies indicate that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit nanomolar inhibition of PKB with high selectivity over related kinases such as PKA. The selectivity and potency are critical for reducing off-target effects, which can lead to adverse reactions in patients .
- Antitumor Activity : In vivo studies demonstrated that certain derivatives of pyrrolo[2,3-d]pyrimidine significantly inhibited tumor growth in xenograft models. For instance, compounds with similar structures have shown the ability to modulate biomarkers associated with PKB signaling and effectively reduce tumor size at tolerable doses .
Table 1: Summary of Biological Activities
Case Study Analysis
In a notable study published by the National Institutes of Health, researchers explored various substituted pyrrolo[2,3-d]pyrimidines for their ability to inhibit PKB. The study highlighted that modifications to the structure could enhance both selectivity and oral bioavailability, making these compounds promising candidates for further development as anticancer agents .
Pharmacological Profile
The pharmacological profile of this compound indicates several favorable characteristics:
- Oral Bioavailability : Some derivatives have shown improved pharmacokinetic properties, suggesting that they could be administered orally with effective absorption.
- Tolerability : In preclinical models, the compounds were well tolerated at effective doses, which is crucial for advancing to clinical trials.
Properties
IUPAC Name |
5-bromo-6-iodo-7-methylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIN4/c1-13-5(9)4(8)3-6(10)11-2-12-7(3)13/h2H,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAIFWIYPOWQDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(N=CN=C21)N)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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